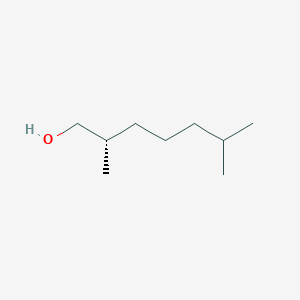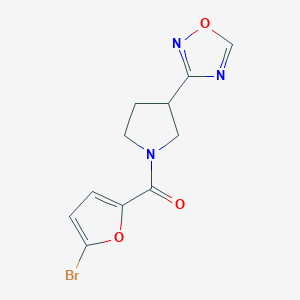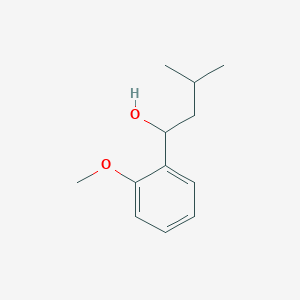
(3S,4R)-3,4-Dimethoxycyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3,4-Dimethoxycyclopentan-1-one is a cyclic ketone compound that has gained significant interest in scientific research due to its unique properties. This compound is synthesized using specific methods and has various applications in scientific research.
Mechanism of Action
The mechanism of action of (3S,4R)-3,4-Dimethoxycyclopentan-1-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound has a unique structure that allows it to participate in various chemical reactions, making it useful in scientific research.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. However, it has been shown to have significant effects on various chemical reactions, making it useful in scientific research.
Advantages and Limitations for Lab Experiments
One of the significant advantages of (3S,4R)-3,4-Dimethoxycyclopentan-1-one is its unique structure, which allows it to participate in various chemical reactions. Additionally, the synthesis method for this compound is reliable and reproducible, making it easy to produce in the laboratory. However, one limitation of this compound is that its mechanism of action is not fully understood, making it challenging to predict its behavior in various chemical reactions.
Future Directions
There are various future directions for the use of (3S,4R)-3,4-Dimethoxycyclopentan-1-one in scientific research. One possible direction is to explore its potential as a starting material for the synthesis of new natural products. Additionally, further research is needed to understand the mechanism of action of this compound fully. This will help in predicting its behavior in various chemical reactions, making it easier to use in scientific research. Another direction is to explore the potential of this compound in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, this compound is a cyclic ketone compound that has various applications in scientific research. Its unique structure allows it to participate in various chemical reactions, making it useful in the synthesis of natural products, pharmaceuticals, and agrochemicals. The synthesis method for this compound is reliable and reproducible, making it easy to produce in the laboratory. Further research is needed to understand the mechanism of action of this compound fully, and explore its potential as a starting material for the synthesis of new natural products, pharmaceuticals, and agrochemicals.
Synthesis Methods
The synthesis of (3S,4R)-3,4-Dimethoxycyclopentan-1-one involves the reaction of 2,3-dimethoxy-1,3-butadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of the cyclic ketone compound this compound. The synthesis method is reliable and reproducible, making it a useful method for producing this compound in the laboratory.
Scientific Research Applications
(3S,4R)-3,4-Dimethoxycyclopentan-1-one has various applications in scientific research. One of the significant applications of this compound is in the synthesis of natural products. This compound is used as a starting material for the synthesis of various natural products, including alkaloids and terpenoids. Additionally, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
(3S,4R)-3,4-dimethoxycyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAMIBYHJKMBV-KNVOCYPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)CC1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C[C@@H]1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)
![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)

![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)


![N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2404593.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2404598.png)